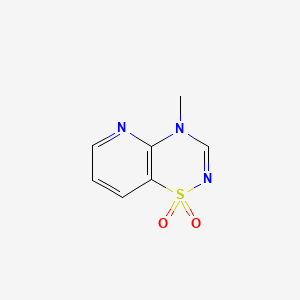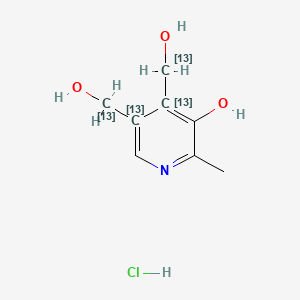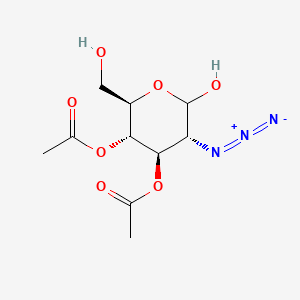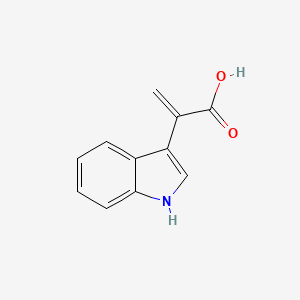
(Indol-3-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Indol-3-yl)acrylic acid is a compound that consists of an indole group attached to an acrylic acid moiety. This compound is known for its significant role in various biological and chemical processes. It is an α,β-unsaturated monocarboxylic acid, which means it contains a double bond between the alpha and beta carbon atoms adjacent to the carboxyl group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Indol-3-yl)acrylic acid can be achieved through several methods. One common approach involves the reaction of indole with acrylic acid under specific conditions. For instance, the Fischer indole synthesis is a well-known method for preparing indole derivatives . Another method involves the use of Sonogashira coupling reaction, iodocyclization reaction, Suzuki–Miyaura coupling reaction, and condensation reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Recrystallization from acetic acid, water, or ethyl acetate/cyclohexane is often employed to purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions: (Indol-3-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bond in the acrylic acid moiety to a single bond.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield saturated acids .
Applications De Recherche Scientifique
(Indol-3-yl)acrylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (Indol-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors, influencing cellular processes such as gene expression and signal transduction . The compound’s effects are mediated through its ability to modulate oxidative stress, DNA synthesis, and inflammatory responses .
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A plant hormone that regulates growth and development.
Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.
3,3’-Diindolylmethane: Exhibits anti-inflammatory and anticancer activities.
Uniqueness: (Indol-3-yl)acrylic acid is unique due to its α,β-unsaturated structure, which allows it to participate in a variety of chemical reactions. Its ability to act as a precursor for synthesizing other biologically active indole derivatives further highlights its significance .
Propriétés
Formule moléculaire |
C11H9NO2 |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
2-(1H-indol-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H9NO2/c1-7(11(13)14)9-6-12-10-5-3-2-4-8(9)10/h2-6,12H,1H2,(H,13,14) |
Clé InChI |
JUFCFYAQXLCTSV-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CNC2=CC=CC=C21)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


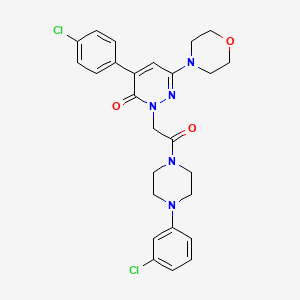
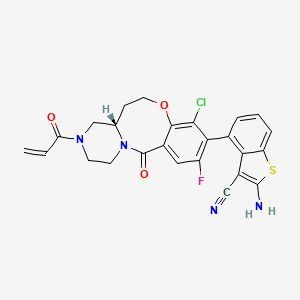
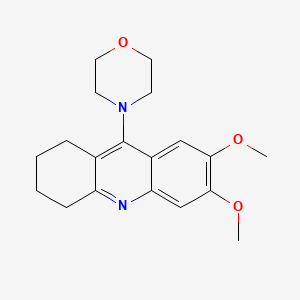
![(3-fluoro-2-pyrimidin-2-ylphenyl)-[(2R)-2-[[5-(trifluoromethyl)pyrazin-2-yl]amino]-7-azabicyclo[2.2.1]heptan-7-yl]methanone](/img/structure/B12429332.png)
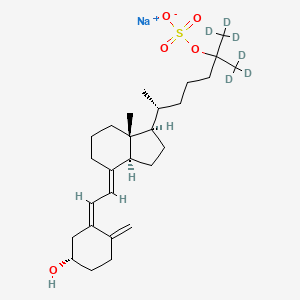
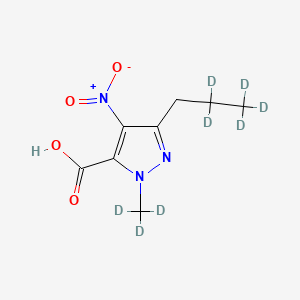
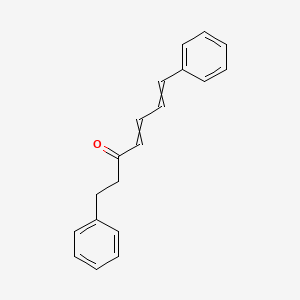
![9H-Xanthen-9-one, 2-[(2E)-3,7-dimethyl-2,6-octadienyl]-3,4,6,8-tetrahydroxy-1-(3-methyl-2-butenyl)-](/img/structure/B12429347.png)
![4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid](/img/structure/B12429349.png)
